

Cinoctramide: A Technical Overview of its Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cinoctramide**

Cat. No.: **B10753127**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the available scientific and technical information regarding the chemical structure and properties of **Cinoctramide**. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Structure

Cinoctramide is an organic compound with the systematic IUPAC name 1-(azocan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one.^[1] Its chemical structure is characterized by a trimethoxyphenyl group linked via a propenone linker to an eight-membered saturated heterocyclic amine, azocane.

The fundamental chemical identifiers for **Cinoctramide** are summarized in the table below for easy reference.

Identifier	Value	Source
IUPAC Name	1-(azocan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one	[1]
CAS Number	28598-08-5	[1] [2]
Molecular Formula	C ₁₉ H ₂₇ NO ₄	[1]
SMILES	COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCCCC2	
InChI	InChI=1S/C19H27NO4/c1-22-16-13-15(14-17(23-2)19(16)24-3)9-10-18(21)20-11-7-5-4-6-8-12-20/h9-10,13-14H,4-8,11-12H2,1-3H3	

Physicochemical Properties

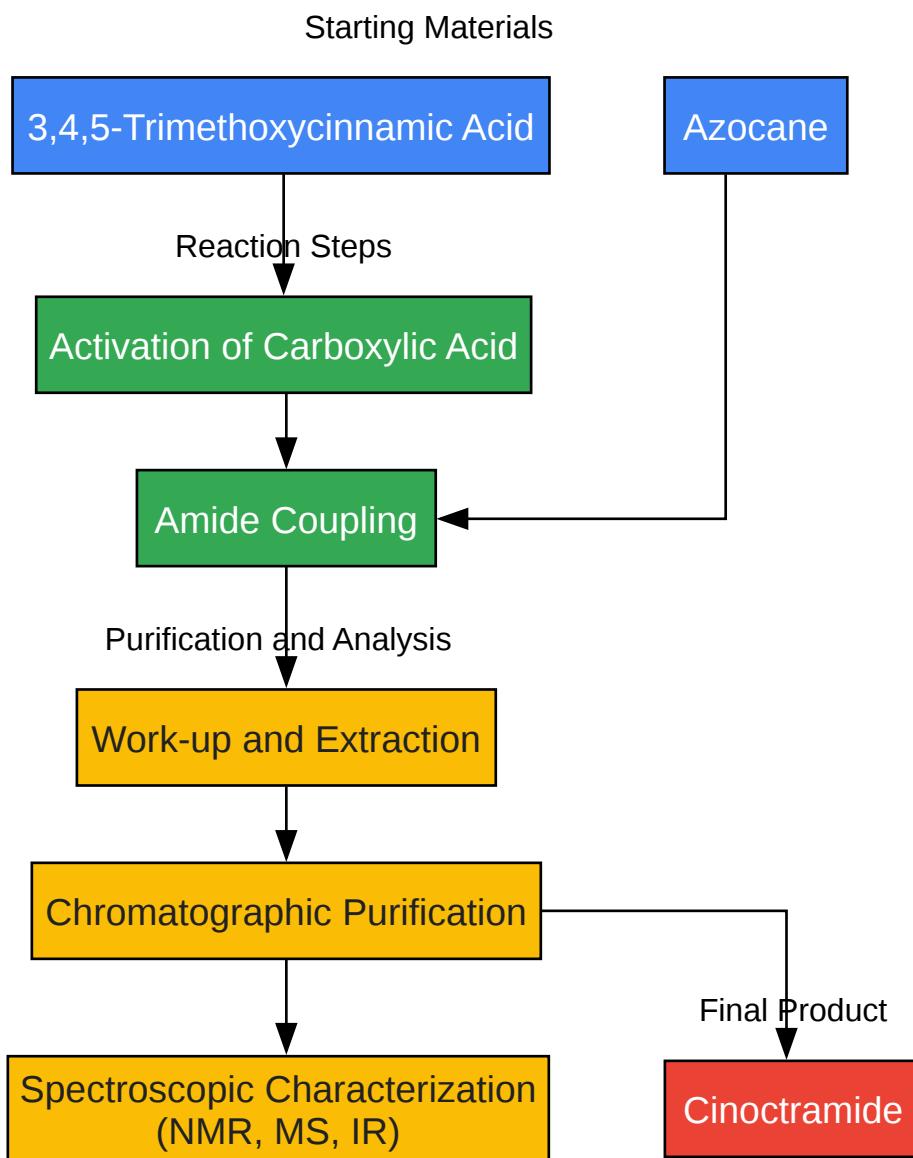
Quantitative data on the experimental physicochemical properties of **Cinoctramide** are limited in publicly accessible literature. The following table summarizes the computed properties available from chemical databases. These values are predictions based on computational models and should be used as estimates pending experimental verification.

Property	Value	Source
Molecular Weight	333.4 g/mol	
Monoisotopic Mass	333.19400834 Da	
XLogP3	3.5	
Hydrogen Bond Donor Count	0	
Hydrogen Bond Acceptor Count	5	
Rotatable Bond Count	6	
Topological Polar Surface Area	48.8 Å ²	
Heavy Atom Count	24	

Note: Experimental data for properties such as melting point, boiling point, solubility, and pKa are not readily available in the cited literature.

Pharmacological Profile

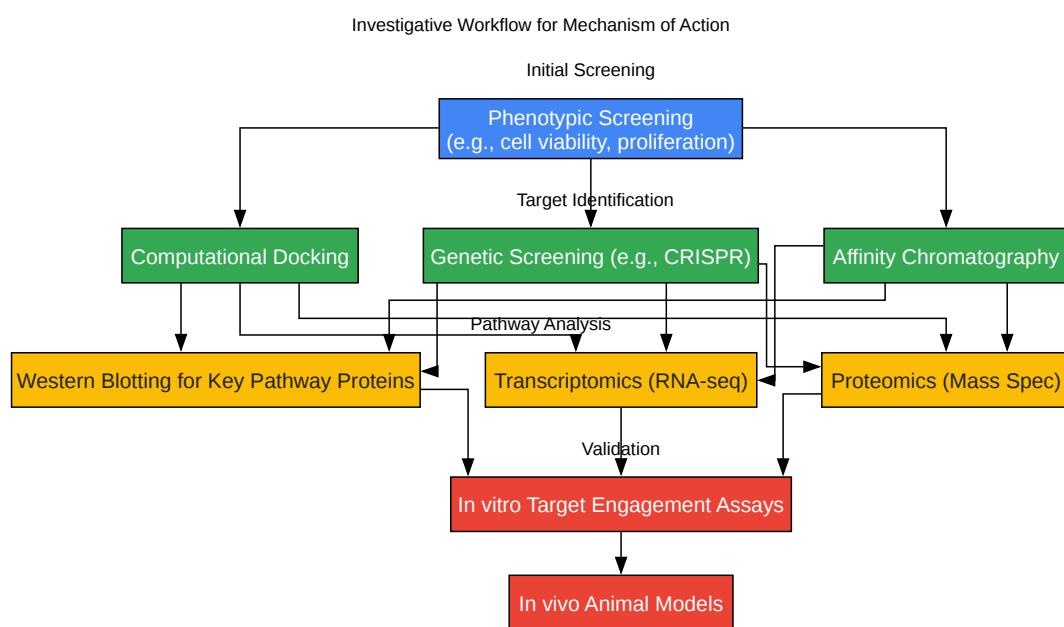
Detailed information regarding the pharmacokinetics, pharmacodynamics, and mechanism of action of **Cinoctramide** is not extensively documented in the available scientific literature. Further experimental investigation is required to elucidate its biological activity and potential therapeutic applications.


Experimental Protocols

Specific, detailed experimental protocols for the synthesis, purification, and analysis of **Cinoctramide** are not described in the readily available scientific literature. However, a general synthetic approach for similar cinnamoyl amide derivatives can be conceptualized.

General Synthesis Workflow (Hypothetical)

The synthesis of **Cinoctramide** would likely involve the coupling of a derivative of 3,4,5-trimethoxycinnamic acid with azocane. The following diagram illustrates a generalized workflow for such a reaction.


Generalized Synthetic Workflow for Cinoctramide

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **Cinoctramide**.

Signaling Pathways and Mechanism of Action

There is no specific information available in the searched literature regarding the signaling pathways modulated by **Cinoctramide** or its precise mechanism of action. To understand its biological effects, further research, including in vitro and in vivo studies, would be necessary. A logical workflow for investigating the mechanism of action of a novel compound is outlined below.

[Click to download full resolution via product page](#)

Caption: A logical workflow for elucidating a compound's mechanism of action.

Conclusion

Cinoctramide is a well-defined chemical entity with a known structure. However, a comprehensive understanding of its physicochemical properties, pharmacological activity, and mechanism of action is currently lacking in the public domain. The information provided in this guide serves as a starting point for researchers and drug development professionals interested in further exploring the potential of this compound. Significant experimental work is required to fill the existing knowledge gaps and to determine any potential therapeutic value of **Cinoctramide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Guanethidine | C10H22N4 | CID 3518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cinoctramide: A Technical Overview of its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10753127#cinoctramide-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com